1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(pyridine-3-carbonylamino)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-23-16(24)9-8-15(22-23)18(26)21-14-7-3-2-6-13(14)20-17(25)12-5-4-10-19-11-12/h2-11H,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWYDHDCLKMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of nicotinamide with a suitable pyridazine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nicotinamide moiety is known to interact with NAD+ dependent enzymes, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Insights :
Substituent Effects on Activity: The pyridine-3-amido group in the target compound may enhance binding to proteasome targets via π-π stacking or hydrogen bonding, compared to cyclopropyl (Compound 5) or methoxycyclobutyl (Compound 19) groups .
Synthetic Accessibility :
- Compounds with benzyl groups (e.g., Compounds 5, 9) are synthesized via T3P-mediated coupling, yielding 22–90% after chromatography . The target compound likely requires similar conditions but may face challenges in purifying the pyridine-3-amido substituent.
Hydrazide derivatives (e.g., ) exhibit distinct reactivity and stability profiles, limiting their utility as proteasome inhibitors.
Biological Implications :
- Simpler analogues (e.g., ) with dimethylphenyl groups show reduced potency, underscoring the importance of the pyridine-3-amido moiety for target engagement.
- Methoxycyclobutyl-substituted compounds (e.g., Compound 19) demonstrate enhanced selectivity for parasitic proteasomes over human counterparts .
Research Findings and Trends
- Pyridazinone Core: The 1,6-dihydropyridazine ring is a conserved feature across analogues, critical for proteasome inhibition .
- SAR Trends : Bulky substituents at the phenyl ring (e.g., pyridine-3-amido, methoxycyclobutyl) correlate with improved potency but may compromise solubility.
- Synthetic Optimization : Advances in coupling reagents (e.g., HATU vs. T3P) and purification methods (e.g., trituration ) enhance yields and purity for complex derivatives.
Biological Activity
1-Methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 282.30 g/mol
The structure includes a pyridazine ring, which is known for its diverse biological activities, and a pyridine moiety that may enhance its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC).
- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For example, one study reported that compounds similar to our target compound induced G0–G1 phase cell cycle arrest in A549 cells, increasing the population from 85.41% to 90.86% .
Antimicrobial Activity
The antimicrobial efficacy of pyridazine derivatives has also been documented. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : A related compound demonstrated an MIC of 16 μg/mL against certain bacterial strains . This suggests that our target compound may possess comparable antimicrobial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored through various in vitro assays. These studies often measure cytokine production in response to inflammatory stimuli.
- Findings : One study indicated that certain derivatives could suppress lipopolysaccharide (LPS)-induced tumor necrosis factor α (TNFα) production in whole blood cultures . This suggests a possible mechanism for anti-inflammatory activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For instance, docking results indicated high affinity towards CDK4 protein, which is crucial in cell cycle regulation.
| Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds |
|---|---|---|
| CDK4 | -9.5 | 3 |
| VEGFR-2 | -8.7 | 2 |
These findings highlight the compound's potential as a therapeutic agent targeting specific proteins involved in cancer progression and inflammation.
Case Studies
Several case studies have highlighted the biological activity of related pyridazine compounds:
- Study on Anticancer Efficacy : A study evaluated a series of pyridazine derivatives against melanoma cells, showing significant growth inhibition percentages ranging from 62.21% to 100.14% .
- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of various derivatives, demonstrating effective inhibition against multiple bacterial strains with varying MIC values .
- Anti-inflammatory Mechanism Exploration : Research into anti-inflammatory mechanisms showed that certain derivatives could effectively reduce TNFα levels in vitro, indicating their potential utility in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
